molecular formula C13H8F5NO2S B6113340 3,4-difluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

3,4-difluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B6113340
M. Wt: 337.27 g/mol
InChI Key: YPECKWIZIKIDHY-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C₁₃H₈F₅NO₂S. This compound is characterized by the presence of both difluoro and trifluoromethyl groups, which contribute to its unique chemical properties. It is often used in various scientific research applications due to its stability and reactivity.

Properties

IUPAC Name

3,4-difluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5NO2S/c14-11-5-4-10(7-12(11)15)22(20,21)19-9-3-1-2-8(6-9)13(16,17)18/h1-7,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPECKWIZIKIDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluoroaniline and 3-(trifluoromethyl)benzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including the use of a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine) to facilitate the reaction.

    Coupling Reaction: The coupling reaction between 3,4-difluoroaniline and 3-(trifluoromethyl)benzenesulfonyl chloride is performed, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted sulfonamides, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

3,4-Difluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in medicinal chemistry. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoro-N-phenylbenzenesulfonamide: Similar structure but lacks the trifluoromethyl group.

    N-[3-(Trifluoromethyl)phenyl]benzenesulfonamide: Similar structure but lacks the difluoro groups.

Uniqueness

3,4-Difluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance its reactivity, stability, and potential biological activity, making it a valuable compound for various scientific research applications.

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